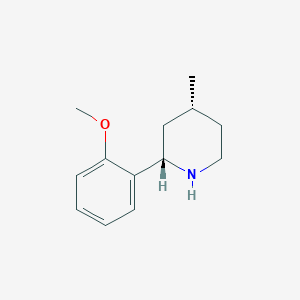

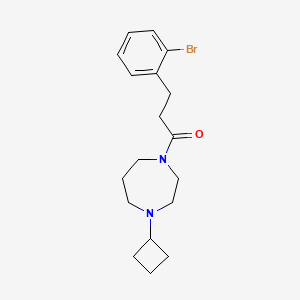

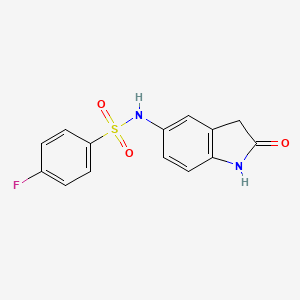

![molecular formula C17H18N4O4 B2469934 5-((3,4-dimetoxi fenil)amino)-1,3-dimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 946378-82-1](/img/structure/B2469934.png)

5-((3,4-dimetoxi fenil)amino)-1,3-dimetilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.

BenchChem offers high-quality 5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- CDK2 (Cinasa Dependiente de Ciclina 2) es un objetivo atractivo para la terapia del cáncer. Los investigadores han diseñado un nuevo conjunto de pequeñas moléculas basadas en los andamios de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos (numerados 4-13) se sintetizaron como nuevos inhibidores de CDK2 .

- La mayoría de estos compuestos exhibieron una actividad citotóxica superior contra líneas celulares cancerosas (MCF-7 y HCT-116) y una actividad moderada contra las células HepG-2. Notablemente, los compuestos 14 y 15 demostraron los mejores efectos citotóxicos en las tres líneas celulares .

- Además, algunos de estos compuestos mostraron actividad inhibitoria enzimática contra CDK2/ciclina A2, lo que los convierte en candidatos prometedores para futuras investigaciones .

- Los derivados de pirido[2,3-d]pirimidin-5-ona se han evaluado por su potencial anticancerígeno. Sus efectos citotóxicos contra varias líneas celulares cancerosas sugieren su papel como agentes quimioterapéuticos potenciales .

- La síntesis de pirido[2,3-d]pirimidin-5-ona implica reacciones interesantes, incluyendo condensación, ciclización y eliminación. Comprender estas vías sintéticas contribuye al desarrollo de compuestos relacionados con diversas propiedades .

- Los investigadores han caracterizado la estructura cristalina de derivados específicos de pirido[2,3-d]pirimidin-5-ona. La información estructural detallada ayuda a comprender sus propiedades y aplicaciones potenciales .

- La pirido[2,3-d]pirimidin-5-ona pertenece a una clase de sistemas bicíclicos. Estos compuestos exhiben química y significancia biológica únicas. Explorar sus propiedades e interacciones proporciona información valiosa para el descubrimiento de fármacos y la ciencia de materiales .

- El andamio de pirido[2,3-d]pirimidin-5-ona sirve como punto de partida para el diseño de nuevos fármacos. Los investigadores pueden modificar su estructura para mejorar la selectividad, potencia y propiedades farmacocinéticas .

Tratamiento del Cáncer (Inhibición de CDK2)

Actividad Anticancerígena

Química Sintética

Caracterización Estructural

Sistemas Bicíclicos

Diseño y Optimización de Fármacos

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in the cell cycle . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are subjects of ongoing research.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to cause cell cycle arrest and induce apoptosis within these cells . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancer.

Propiedades

IUPAC Name |

5-(3,4-dimethoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(7-8-18-15)19-10-5-6-12(24-3)13(9-10)25-4/h5-9H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJNVRALXXJYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

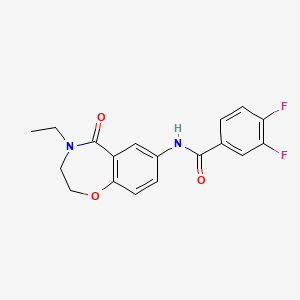

![2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2469854.png)

![methyl (2E)-2-(phenylformamido)-3-[(pyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2469857.png)

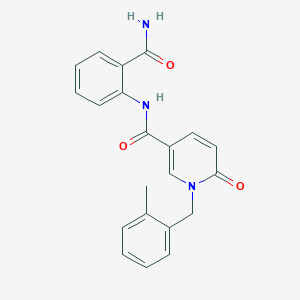

![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)

![5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2469873.png)

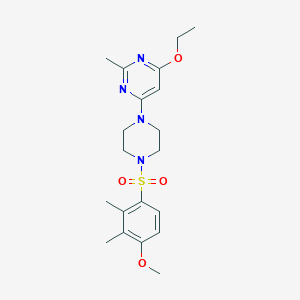

![2-(4-ethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2469874.png)